

# In-Depth Technical Guide to Dimethyl Octafluoroadipate

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## Compound of Interest

Compound Name: Dimethyl Octafluoroadipate

Cat. No.: B1333788

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Dimethyl Octafluoroadipate** (DMOFA) is a fluorinated organic ester with the chemical formula  $C_8H_6F_8O_4$ . Its structure, featuring a perfluorinated carbon chain capped by two methyl ester groups, imparts unique chemical and physical properties that make it a valuable building block in polymer chemistry and materials science. This document provides a comprehensive overview of the properties, synthesis, and applications of **Dimethyl Octafluoroadipate**, with a focus on technical data and experimental methodologies relevant to research and development.

## Chemical and Physical Properties

**Dimethyl Octafluoroadipate** is a colorless to light yellow, clear liquid at standard temperature and pressure.<sup>[1]</sup> The presence of a significant number of fluorine atoms in its structure results in high thermal stability and a density greater than that of water.<sup>[1]</sup>

## Identifiers and Structure

Property	Value
IUPAC Name	dimethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate[2]
Synonyms	Dimethyl perfluoroadipate, Octafluoroadipic acid dimethyl ester[3]
CAS Number	3107-98-0[2]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> F <sub>8</sub> O <sub>4</sub> [2]
Molecular Weight	318.12 g/mol [2]
Chemical Structure	CH <sub>3</sub> OOC-(CF <sub>2</sub> ) <sub>4</sub> -COOCH <sub>3</sub>

## Physical Properties

Property	Value	Reference
Appearance	Colorless to light yellow clear liquid	[3]
Boiling Point	123 °C at 50 mmHg	[3]
Density	1.55 g/cm <sup>3</sup>	[3]
Refractive Index (n <sub>20D</sub> )	1.35	[3]
Solubility	Insoluble in water	[1]

## Spectroscopic Data

While comprehensive, publicly available spectra are limited, the following sections detail the expected spectroscopic characteristics based on the compound's structure and data from similar compounds.

### Infrared (IR) Spectroscopy

The IR spectrum of **Dimethyl Octafluoroadipate** is characterized by strong absorptions corresponding to the C=O and C-F bonds.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1740-1750	Strong	C=O stretch (ester)
~1000-1400	Strong	C-F stretch
~2800-3000	Medium	C-H stretch (methyl)

Note: The presence of a strong carbonyl (C=O) stretching vibration is typical for ester groups. The multiple C-F bonds contribute to strong absorption bands in the 1000-1400 cm<sup>-1</sup> region, which is characteristic of fluorinated compounds.

## Mass Spectrometry (MS)

Electron ionization mass spectrometry of **Dimethyl Octafluoroadipate** would be expected to show a molecular ion peak and characteristic fragmentation patterns for esters.

m/z	Fragment	Notes
318	[C <sub>8</sub> H <sub>6</sub> F <sub>8</sub> O <sub>4</sub> ] <sup>+</sup>	Molecular ion (M <sup>+</sup> )
287	[M - OCH <sub>3</sub> ] <sup>+</sup>	Loss of a methoxy group
59	[COOCH <sub>3</sub> ] <sup>+</sup>	Methylester fragment

The molecular ion peak is expected at an m/z corresponding to its molecular weight (318.12 g/mol).<sup>[1]</sup> Common fragmentation patterns include the loss of a methoxy group (•OCH<sub>3</sub>).<sup>[1]</sup> The presence of multiple fluorine atoms would lead to a characteristic isotopic pattern.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for **Dimethyl Octafluoroadipate** is not readily available in public databases. However, predicted chemical shifts can be inferred from its structure.

- <sup>1</sup>H NMR: A single peak is expected for the six equivalent protons of the two methyl groups.
- <sup>13</sup>C NMR: Signals would be expected for the carbonyl carbons, the methyl carbons, and the fluorinated carbons of the adipate backbone.

- $^{19}\text{F}$  NMR: Signals for the fluorine atoms would provide information about their chemical environment.

## Synthesis and Reactivity

### Synthesis of Dimethyl Octafluoroadipate

**Dimethyl Octafluoroadipate** is typically synthesized through the esterification of octafluoroadipic acid with methanol. While a detailed, peer-reviewed protocol for this specific transformation is not widely published, a general procedure based on Fischer esterification can be outlined.

#### Experimental Protocol: Fischer Esterification of Octafluoroadipic Acid (General Procedure)

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend octafluoroadipic acid in an excess of anhydrous methanol.
- **Catalyst Addition:** Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.
- **Reaction:** Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** After cooling to room temperature, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
- **Extraction:** Extract the product into an organic solvent (e.g., diethyl ether).
- **Purification:** Wash the organic layer with brine, dry over an anhydrous salt (e.g.,  $\text{MgSO}_4$ ), and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

#### Synthesis Workflow for **Dimethyl Octafluoroadipate**

## Applications

The primary application of **Dimethyl Octafluoroadipate** is as a monomer in the synthesis of fluorinated polyesters.<sup>[2]</sup> These polymers exhibit enhanced thermal stability, chemical

resistance, and low surface energy, making them suitable for high-performance coatings and specialty materials.[3]

## Synthesis of Fluorinated Polyesters

**Dimethyl Octafluoroadipate** can undergo polycondensation with diols, such as ethylene glycol, to produce fluorinated polyesters.

Experimental Protocol: Polycondensation of **Dimethyl Octafluoroadipate** and Ethylene Glycol (General Procedure)

- **Reactant Charging:** Charge **Dimethyl Octafluoroadipate**, ethylene glycol, and a suitable catalyst (e.g., antimony trioxide) into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
- **Ester Interchange:** Heat the mixture under a nitrogen atmosphere to initiate the transesterification reaction, during which methanol is distilled off.
- **Polycondensation:** After the removal of methanol, apply a vacuum to the system and increase the temperature to facilitate the removal of excess ethylene glycol and drive the polymerization to a high molecular weight.
- **Product Isolation:** Once the desired viscosity is reached, cool the molten polymer and extrude it. The resulting fluorinated polyester can then be characterized.

Polycondensation of DMOFA and Ethylene Glycol

## Role in Drug Development and Biological Activity

The incorporation of fluorine into organic molecules is a common strategy in drug design to enhance properties such as metabolic stability, bioavailability, and binding affinity.[4]

Fluorinated esters, in particular, can serve as building blocks for more complex pharmaceutical compounds.[5]

However, there is currently no substantial, publicly available scientific literature to support specific biological activities or direct applications of **Dimethyl Octafluoroadipate** as a therapeutic agent, including claims of it being an "anti-AID (autoimmune disease) agent". Studies on the biological effects of perfluorinated carboxylic acids, which are related structures,

have been conducted, but these primarily focus on toxicology and environmental impact.[2][6] Researchers should treat any unsubstantiated claims of therapeutic activity with caution and verify them through rigorous, independent studies.

## Safety and Handling

**Dimethyl Octafluoroadipate** is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

## Conclusion

**Dimethyl Octafluoroadipate** is a valuable fluorinated monomer with well-defined physical and chemical properties. Its primary utility lies in the synthesis of high-performance fluorinated polyesters. While the general principles of its synthesis and polymerization are understood, detailed experimental protocols and comprehensive spectroscopic characterization data are not widely disseminated in public literature. The potential for this and similar fluorinated building blocks in drug development is an area of active research, though specific biological activities for **Dimethyl Octafluoroadipate** have not been scientifically established. As with any chemical, proper safety and handling procedures are paramount.

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